molecular formula C7H13N B15314703 3-Ethylbicyclo[1.1.1]pentan-1-amine

3-Ethylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B15314703
M. Wt: 111.18 g/mol
InChI Key: PXZSLSBCPFASST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Another approach involves the homolytic aromatic alkylation of benzene, which is a metal-free method .

Industrial Production Methods: Industrial production of this compound is still under development, with research focusing on scalable and efficient synthetic protocols. The strain-release amination technique has been highlighted as a promising method for the industrial synthesis of bicyclo[1.1.1]pentane derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine group. The compound can participate in various biochemical pathways, including enzyme inhibition and receptor binding. Its rigid structure allows for specific interactions with target molecules, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Uniqueness: 3-Ethylbicyclo[1.1.1]pentan-1-amine is unique due to its ethyl substitution, which adds steric bulk and influences its reactivity and interaction with other molecules. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-ethylbicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C7H13N/c1-2-6-3-7(8,4-6)5-6/h2-5,8H2,1H3

InChI Key

PXZSLSBCPFASST-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(C2)N

Origin of Product

United States

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